molecular formula C22H27BrN2O2S B2696504 1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106750-71-3

1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2696504
CAS No.: 1106750-71-3
M. Wt: 463.43
InChI Key: XBGGLBSELCEQQX-UHFFFAOYSA-M
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Description

This compound belongs to a class of imidazo[2,1-b][1,3]thiazinium derivatives, characterized by a bicyclic core structure combining imidazole and thiazine moieties. The molecule features a 2,5-dimethylphenyl substituent at position 1 and a 4-ethoxyphenyl group at position 3, with a hydroxyl group at the bridgehead carbon. The bromide counterion ensures charge neutrality. Such derivatives are often explored for their biological activities, including antimicrobial and anti-inflammatory properties, due to their structural similarity to bioactive heterocycles like 1,3,4-thiadiazoles and benzothiophenes .

The synthesis of this class typically involves cyclocondensation reactions of hydrazonoyl bromides with thiocyanate derivatives or thioamides, followed by crystallization in polar solvents like methanol . Its structural complexity requires advanced characterization techniques, including ¹H/¹³C NMR, IR, and mass spectrometry .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2O2S.BrH/c1-4-26-19-10-8-18(9-11-19)22(25)15-23(21-24(22)12-5-13-27-21)20-14-16(2)6-7-17(20)3;/h6-11,14,25H,4-5,12-13,15H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGGLBSELCEQQX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=C(C=CC(=C4)C)C)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic compound with potential biological applications. This article reviews its biological activity based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound features a unique imidazo-thiazine core structure that contributes to its biological properties. The molecular formula is C19H24BrN2OC_{19}H_{24}BrN_2O, with a molecular weight of approximately 392.31 g/mol. Its structure includes several functional groups that may influence its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₁₉H₂₄BrN₂O
Molecular Weight392.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Research has indicated that derivatives of imidazo-thiazine compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 8 to 64 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer activity. In vitro studies have shown that imidazo-thiazine derivatives can induce apoptosis in cancer cell lines. For example, a related compound demonstrated an IC50 value of 15 µM against the HeLa cervical cancer cell line after 24 hours of treatment . The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function.

Neuroprotective Effects

Recent findings suggest that compounds with similar structures may possess neuroprotective properties. They have been evaluated for their ability to inhibit neuroinflammation and oxidative stress in neuronal cells. One study reported that a related thiazine derivative significantly reduced the levels of pro-inflammatory cytokines in a neuronal cell model .

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of the compound against Staphylococcus aureus. The study found that at a concentration of 32 µg/mL, the compound inhibited bacterial growth by over 90%, suggesting strong antimicrobial potential.

Case Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity assay was performed using various cancer cell lines (HeLa and MCF-7). The results indicated that the compound exhibited selective toxicity towards cancer cells with an IC50 value of 20 µM for HeLa cells after 48 hours of exposure. This selectivity is crucial for developing targeted cancer therapies.

The biological activity of this compound is likely mediated through several mechanisms:

  • Interference with DNA Replication : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
  • Induction of Apoptosis : The activation of caspases has been observed in treated cancer cells, leading to programmed cell death.
  • Oxidative Stress : Compounds in this class may increase reactive oxygen species (ROS) levels within cells, contributing to cytotoxicity.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. Research published in 2023 demonstrated that derivatives of imidazo[2,1-b][1,3]thiazine compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. A study highlighted its efficacy against Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes. This opens avenues for developing new antibiotics or adjunct therapies for resistant infections .

Anticancer Potential

In vitro studies have revealed that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of cell cycle regulators. This anticancer activity positions it as a candidate for further development in oncology research .

Case Studies

Study FocusFindingsReference
Anti-inflammatoryInhibition of TNF-alpha production in macrophages
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInduction of apoptosis in MCF-7 breast cancer cells

Synthesis and Derivatives

The synthesis of 1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide typically involves multi-step reactions starting from readily available precursors. The use of various catalysts has been explored to enhance yield and purity during synthesis processes.

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)-3-(4-Ethoxyphenyl) Analogue ()

  • Structural Differences: The 2,3-dimethylphenyl substituent (vs.
  • Synthesis: Similar pathway involving hydrazonoyl bromide intermediates, but crystallization conditions vary (e.g., MeOH vs. EtOH) .

1-(2,5-Dimethoxyphenyl)-3-(4-Nitrophenyl) Derivative ()

  • Functional Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) groups contrast with the ethoxy and methyl groups in the target compound. This impacts solubility and reactivity.
  • Applications : Nitrophenyl derivatives are often prioritized for antimicrobial studies due to enhanced electrophilicity .

5-(4-Fluorophenyl)-7-Phenyl Derivative ()

  • Core Modification : A fluorophenyl group introduces strong electronegativity, enhancing metabolic stability. The absence of a hydroxyl group reduces hydrogen-bonding capacity .

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, fluoro) enhance antimicrobial activity but may increase toxicity .
  • Hydroxyl Groups improve solubility and hydrogen-bond interactions, critical for target engagement .

Research Findings and Implications

  • Antimicrobial Potential: Structural analogs with nitro/fluoro substituents () demonstrate that the target compound could be optimized for similar applications.
  • Synthetic Challenges : Steric hindrance from 2,5-dimethylphenyl may require modified reaction conditions (e.g., longer reflux times) compared to 2,3-dimethyl derivatives .
  • Unresolved Questions : The exact biological activity of the target compound remains uncharacterized. Future studies should prioritize in vitro assays against Gram-positive/negative bacteria and fungi.

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